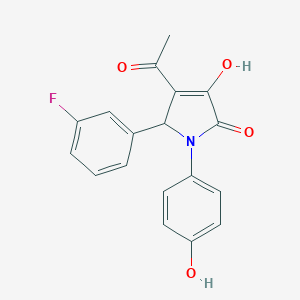![molecular formula C23H28N2O2S B389121 3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE](/img/structure/B389121.png)
3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its wide range of applications in medicinal chemistry and material science . This compound is of particular interest due to its potential therapeutic properties and its role in various scientific research applications.
Métodos De Preparación
The synthesis of 3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . Additionally, thiophene-based compounds are used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of 3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some thiophene compounds act as kinase inhibitors, blocking the activity of specific kinases involved in cell signaling pathways, which can result in anti-cancer effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-METHYL-N-[3-(PIPERIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE stands out due to its unique structural features and therapeutic potential. Similar compounds include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds share the thiophene nucleus but differ in their specific substituents and therapeutic applications.
Propiedades
Fórmula molecular |
C23H28N2O2S |
|---|---|
Peso molecular |
396.5g/mol |
Nombre IUPAC |
3-methyl-N-[3-(piperidine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C23H28N2O2S/c1-16-9-8-10-17(15-16)21(26)24-22-20(23(27)25-13-6-3-7-14-25)18-11-4-2-5-12-19(18)28-22/h8-10,15H,2-7,11-14H2,1H3,(H,24,26) |
Clave InChI |
TWMHGQMSXAYPIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCCCC4 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)


![N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B389049.png)

![2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol](/img/structure/B389053.png)

![13-amino-9-(2,4-dichlorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389055.png)
![19,19-dimethyl-11,17-dioxo-15-phenyl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B389057.png)
![19,19-dimethyl-11,17-dioxo-15-pyridin-3-yl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B389059.png)
![13-amino-5,5-dimethyl-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389060.png)
![Piperazine, 4-methyl-1-[5-nitro-2-(1-piperazinyl)phenylsulfonyl]-](/img/structure/B389061.png)
